BTK Biochemical Potency: Equipotent to Lead Series Representatives, 5.5-Fold Superior to Later-Stage Examples
In the BTK in vitro biochemical assay measuring compound potency, CAS 271245-28-4 (Patent Example 85) achieves an IC50 of 1 nM, placing it among the most potent compounds disclosed in US20240083900 [1]. It matches the potency of Example 79 (IC50 = 1 nM) and Example 92 (IC50 = 1 nM), and is approximately 5.5-fold more potent than Example 236 (IC50 = 5.5 nM) in the same assay [2]. Compared to the well-known BTK inhibitor CGI-1746 (IC50 = 1.9 nM), Example 85 demonstrates a 1.9-fold improvement in biochemical potency [3]. A structurally related analog where the iodo group is replaced by chlorine shows markedly lower enzyme inhibition .
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 85, CAS 271245-28-4) |
| Comparator Or Baseline | Example 236: IC50 = 5.5 nM; Example 79: IC50 = 1 nM; Example 66: IC50 < 1 nM; CGI-1746: IC50 = 1.9 nM; Chloro-analog: reduced inhibition (quantitative value not reported) |
| Quantified Difference | 5.5-fold more potent than Example 236; 1.9-fold more potent than CGI-1746; equipotent to Examples 79 and 92 |
| Conditions | In vitro BTK biochemical assay measuring compound inhibition of BTK activity (BindingDB assay linked to US20240083900) |
Why This Matters
For procurement of preclinical BTK inhibitor candidates, 1 nM potency represents the top tier within this patent series; selecting lower-potency analogs like Example 236 (5.5 nM) would require higher dosing to achieve equivalent target engagement.
- [1] BindingDB. BDBM658436: US20240083900, Example 85. Target: Tyrosine-protein kinase BTK. IC50 = 1 nM. View Source
- [2] BindingDB. BDBM658410: US20240083900, Example 236. IC50 = 5.5 nM; BDBM658433: Example 79, IC50 = 1 nM; BDBM658428: Example 66, IC50 < 1 nM. View Source
- [3] Gao, M. et al. CGI-1746. A potent, selective inhibitor of BTK (IC50 = 1.9 nM). J. Pharmacol. Exp. Ther. Reference data curated by multiple vendors. View Source
